Sofpironium bromide
Overview
Description
Sofpironium bromide is a medication used to treat hyperhidrosis, which is characterized by excessive sweating. It is an anticholinergic agent that is applied topically to the skin. This compound was first approved in Japan in 2020 for the treatment of primary axillary hyperhidrosis and received approval for medical use in the United States in June 2024 .
Scientific Research Applications
Sofpironium bromide has several scientific research applications, particularly in the fields of medicine and pharmacology. It is primarily used to treat primary axillary hyperhidrosis by inhibiting M3 muscarinic receptors in eccrine glands, thereby reducing sweating . Research is ongoing to explore its efficacy and safety in other forms of hyperhidrosis and related conditions . Additionally, its unique mechanism of action makes it a valuable tool for studying cholinergic pathways and receptor interactions in biological systems.
Mechanism of Action
Sofpironium bromide exerts its effects by acting as an anticholinergic agent. It inhibits M3 muscarinic receptors in eccrine glands, which are responsible for sweat production. By blocking these receptors, this compound reduces the stimulation of sweat glands, thereby decreasing sweat production . This mechanism is designed to target the site of administration, and the compound is quickly converted into an inactive non-toxic metabolite upon entering systemic circulation, minimizing typical anticholinergic side effects .
Safety and Hazards
Sofpironium bromide gel was generally well-tolerated over 48 weeks of treatment in patients nine years or older with primary axillary hyperhidrosis . The majority of side effects were mild or moderate in severity and transient in nature . The most common treatment-related adverse events reported were blurred vision, dry mouth, pruritis, pain, dermatitis, erythema, irritation, mydriasis, and urinary retention .
Preparation Methods
The synthesis of sofpironium bromide involves several steps. One method includes coupling acid 106 and alcohol 109 to form ester 110 using carbonyldiimidazole (CDI). This ester is then alkylated with methyl bromoacetate to furnish this compound, which is isolated as a crystalline solid existing in several interchangeable crystalline forms . Industrial production methods focus on obtaining high-purity and physicochemically stable forms of the compound .
Chemical Reactions Analysis
Sofpironium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Hydrolysis: The ester functional group in this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction:
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Sofpironium bromide is structurally similar to glycopyrronium bromide, another anticholinergic agent used to treat hyperhidrosis . Both compounds inhibit muscarinic receptors to reduce sweating, but this compound is designed to be a “soft drug,” meaning it is rapidly inactivated after exerting its effects, reducing systemic side effects . Other similar compounds include quaternary ammonium compounds and other anticholinergic agents such as atropine and scopolamine, which also target muscarinic receptors but may have broader systemic effects .
properties
IUPAC Name |
[(3R)-1-(2-ethoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32NO5.BrH/c1-3-27-20(24)16-23(2)14-13-19(15-23)28-21(25)22(26,18-11-7-8-12-18)17-9-5-4-6-10-17;/h4-6,9-10,18-19,26H,3,7-8,11-16H2,1-2H3;1H/q+1;/p-1/t19-,22+,23?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAFMTCUJCWADZ-JOFREBOKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1628106-94-4 | |
Record name | Sofpironium bromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628106944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SOFPIRONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2Y1932XU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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